

Application Notes and Protocols for Chromatographic Analysis of Dapagliflozin and Its Impurities

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Compound of Interest

Compound Name: *Dapagliflozin impurity A*

Cat. No.: *B12369943*

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Introduction

Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used for the treatment of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the impurity profiling of Dapagliflozin using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for the separation, identification, and quantification of process-related impurities and degradation products.

Regulatory bodies like the FDA and EMA have stringent guidelines regarding the acceptable levels of impurities in pharmaceutical products.^[1] Therefore, robust and validated analytical methods are necessary to establish a comprehensive impurity profile for Dapagliflozin.^[1] This involves optimizing synthetic routes and employing advanced purification techniques to minimize impurity formation.^[1]

Chromatographic Techniques for Impurity Profiling

A variety of chromatographic methods have been developed for the analysis of Dapagliflozin and its impurities.^[2] High-Performance Liquid Chromatography (HPLC) is a widely used

technique for the separation and quantification of impurities.^[1] Ultra-Performance Liquid Chromatography (UPLC) offers advantages such as faster analysis times, reduced solvent consumption, and higher separation efficiency compared to conventional HPLC.^[3] For the structural characterization and sensitive detection of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.^{[1][4]}

Forced degradation studies are an integral part of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.^{[5][6][7][8]} These studies are crucial for developing stability-indicating analytical methods.

Experimental Protocols

This section details the experimental protocols for three common chromatographic methods used for Dapagliflozin impurity profiling.

Protocol 1: RP-HPLC Method for General Impurity Profiling

This protocol is a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the routine analysis of Dapagliflozin and its related substances.

Instrumentation:

- HPLC system with a UV detector
- Chromatographic data system

Chromatographic Conditions: | Parameter | Condition | | --- | --- | | Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)^[9] | | Mobile Phase A | Buffer pH 6.5^[9] | | Mobile Phase B | Acetonitrile:Water (90:10 v/v)^[9] | | Gradient Program | Time (min) | % Mobile Phase B | | 0 | 10 | | 10 | 40 | | 25 | 60 | | 35 | 80 | | 40 | 10 | | 45 | 10 | | Flow Rate | 1.0 mL/min^[9] | | Column Temperature | 30°C | | Detection Wavelength | 245 nm^[9] | | Injection Volume | 10 µL | | Diluent | Water:Acetonitrile (70:30 v/v)^[4] |

Sample Preparation:

- Standard Solution: Accurately weigh and dissolve an appropriate amount of Dapagliflozin reference standard in the diluent to obtain a final concentration of 100 µg/mL.
- Impurity Stock Solution: Prepare individual stock solutions of known impurities in the diluent.
- Sample Solution: Accurately weigh and dissolve the Dapagliflozin API or crushed tablet powder in the diluent to achieve a final concentration of approximately 1000 µg/mL.

Protocol 2: Stability-Indicating UPLC Method

This Ultra-Performance Liquid Chromatography (UPLC) method is designed for the rapid and sensitive simultaneous determination of Dapagliflozin and its synthesis impurities.

Instrumentation:

- UPLC system with a Photodiode Array (PDA) detector
- Chromatographic data system

Chromatographic Conditions:

Parameter	Condition
Column	Zorbax phenyl column (50 x 3.0 mm, 1.8 µm)[3][10]
Mobile Phase	Acetonitrile:Water (70:30, v/v)[3][10]
Mode	Isocratic[3][10]
Flow Rate	0.1 mL/min[10]
Column Temperature	25°C[10]
Detection Wavelength	230 nm[3][10]

| Injection Volume | 2 µL[10] |

Sample Preparation:

- Standard Solution: Prepare a standard solution of Dapagliflozin at a concentration of 50 µg/mL in the mobile phase.
- Impurity Solution: Prepare a mixed standard solution of the synthesis impurities at a concentration of 5 µg/mL each in the mobile phase.[10]
- Sample Solution: Prepare the sample solution by dissolving the Dapagliflozin API in the mobile phase to a final concentration of 50 µg/mL.

Protocol 3: LC-MS Method for Impurity Identification

This Liquid Chromatography-Mass Spectrometry (LC-MS) method is suitable for the identification and structural elucidation of unknown impurities and degradation products.

Instrumentation:

- LC-MS/MS system with an electrospray ionization (ESI) source
- Chromatographic data system

Chromatographic Conditions:

Parameter	Condition
Column	BDS Hypersil column (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A	Water[4]
Mobile Phase B	Acetonitrile[4]
Gradient Program	Optimized based on the separation of impurities
Flow Rate	1.0 mL/min[4]
Column Temperature	35°C[4]
Ionization Mode	Positive Electrospray Ionization (ESI+)[4]

| Detector | Mass Spectrometer |

Sample Preparation:

- Prepare sample solutions as described in the RP-HPLC protocol. The concentration may be adjusted based on the sensitivity of the mass spectrometer.

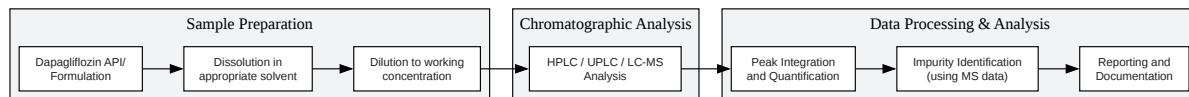
Data Presentation

The following table summarizes the quantitative data from various published methods for the analysis of Dapagliflozin and its impurities.

Analyte	Method	Linearity Range	Correlation Coefficient (r ²)	LOD	LOQ	Retention Time (min)
Dapagliflozin	UPLC	30-70 µg/mL [3] [10]	> 0.99 [3] [10]	-	-	-
Impurity 1	UPLC	1-10 µg/mL [3] [10]	> 0.99 [3] [10]	-	-	-
Impurity 2	UPLC	1-10 µg/mL [3] [10]	> 0.99 [3] [10]	-	-	-
Impurity 3	UPLC	1-10 µg/mL [3] [10]	> 0.99 [3] [10]	-	-	-
Dapagliflozin	HPLC	-	-	-	-	16.95 [9]
Impurity A	HPLC	-	-	-	-	2.72 [9]
Impurity B	HPLC	-	-	-	-	7.82 [9]
Impurity C	HPLC	-	-	-	-	10.58 [9]
Impurity D	HPLC	-	-	-	-	21.11 [9]
Impurity E	HPLC	-	-	-	-	30.37 [9]
Impurity F	HPLC	-	-	-	-	34.36 [9]
Dapagliflozin Enantiomer	RP-HPLC	0.45-1.2 µg/ml	1.000	-	-	~14.9
Dapagliflozin	Green HPLC	1-30 µg/mL [11]	-	-	-	5.75 [11]

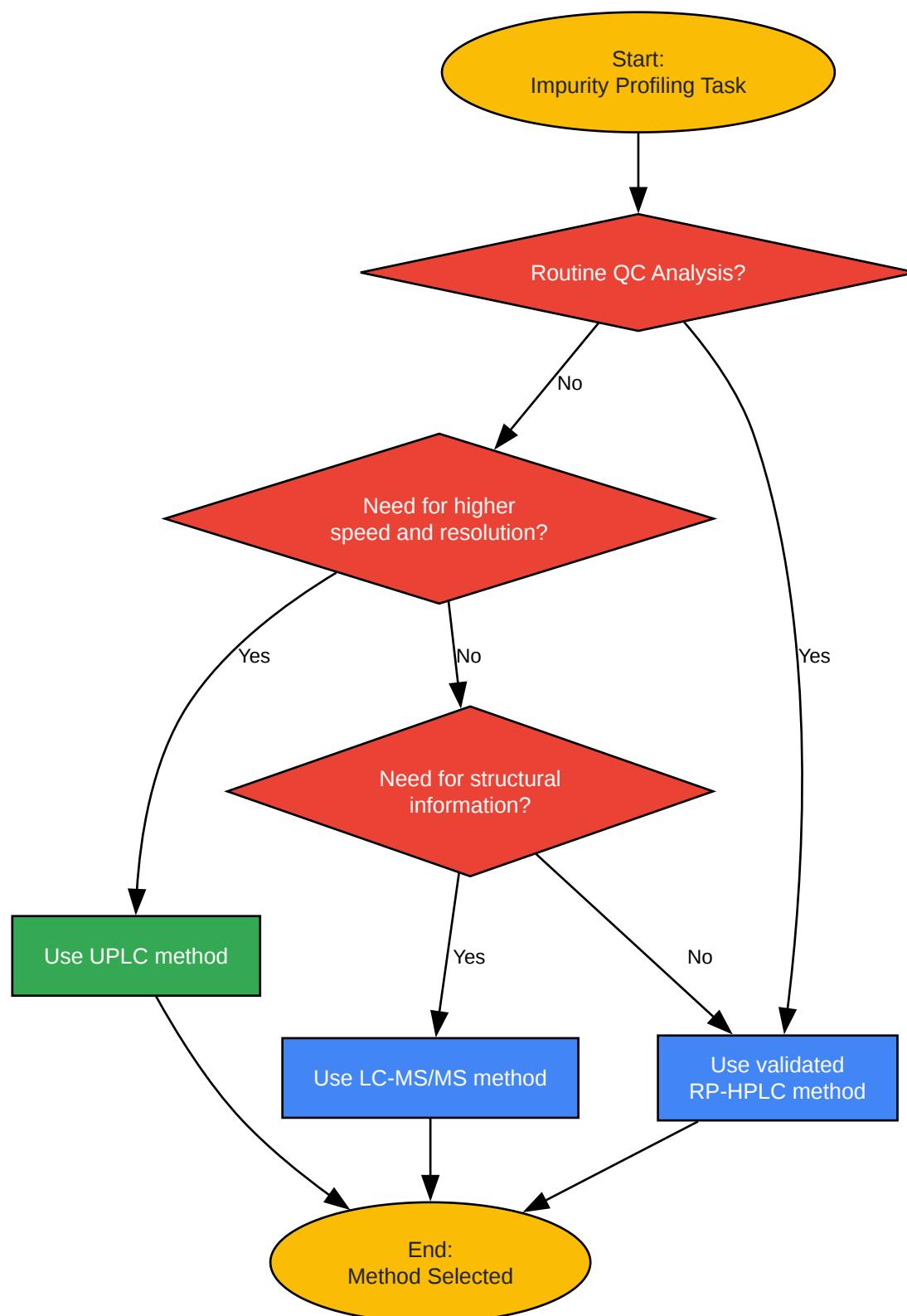
Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for Dapagliflozin impurity profiling and a logical relationship for method selection.



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Caption: General workflow for Dapagliflozin impurity profiling.

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Caption: Logical flow for selecting an appropriate chromatographic method.

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